An In-Depth Technical Guide to Ethyl 4-(bromomethyl)cinnamate (CAS 60682-98-6)
An In-Depth Technical Guide to Ethyl 4-(bromomethyl)cinnamate (CAS 60682-98-6)
Introduction
Ethyl 4-(bromomethyl)cinnamate is a bifunctional reagent of significant interest in the fields of medicinal chemistry and advanced organic synthesis. Its structure incorporates two key reactive functionalities: a reactive benzylic bromide and an α,β-unsaturated ester (a cinnamate moiety). This unique combination allows it to serve as a versatile linker and building block for introducing the cinnamate scaffold into more complex molecular architectures. The benzylic bromide provides a readily accessible electrophilic site for nucleophilic substitution, while the cinnamate portion is a well-recognized pharmacophore in its own right, present in numerous biologically active natural products and synthetic compounds. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on the practical insights required for laboratory use.
Physicochemical and Structural Properties
A clear understanding of a reagent's fundamental properties is the bedrock of its effective application. Ethyl 4-(bromomethyl)cinnamate is typically a solid at room temperature and possesses the characteristics summarized below.
| Property | Value | Reference(s) |
| CAS Number | 60682-98-6 | [1] |
| Molecular Formula | C₁₂H₁₃BrO₂ | [1] |
| Molecular Weight | 269.13 g/mol | [1] |
| IUPAC Name | ethyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate | [2] |
| Synonyms | Ethyl p-(bromomethyl)cinnamate, 4-Bromomethylcinnamic Acid Ethyl Ester | [1][3] |
| Boiling Point | 348 °C (Predicted) | |
| Density | 1.370 g/mL at 25 °C (Predicted) | |
| Flash Point | 164 °C (Predicted) | |
| Canonical SMILES | CCOC(=O)/C=C/C1=CC=C(C=C1)CBr | [2] |
| InChI Key | ZIRVAUOPXCOSFU-BQYQJAHWSA-N | [2] |
Synthesis of Ethyl 4-(bromomethyl)cinnamate
The most logical and industrially common route to this compound is via the selective free-radical bromination of the benzylic methyl group of a precursor, ethyl 4-methylcinnamate. This transformation is a classic example of the Wohl-Ziegler reaction.
Causality in Synthetic Strategy:
The Wohl-Ziegler reaction is employed because it allows for the specific bromination of allylic and benzylic positions, which are stabilized by resonance, without affecting other potentially reactive sites like the aromatic ring or the alkene double bond. The key to this selectivity is the use of N-bromosuccinimide (NBS) as the bromine source. NBS maintains a very low, steady-state concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture. This low concentration disfavors the ionic electrophilic addition of bromine across the double bond, allowing the free-radical chain mechanism at the benzylic position to dominate. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction.
Caption: Synthesis workflow for Ethyl 4-(bromomethyl)cinnamate.
Experimental Protocol: Wohl-Ziegler Bromination
This protocol is a representative procedure based on established principles of the Wohl-Ziegler reaction.[4][5][6]
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Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-methylcinnamate (1.0 eq). Dissolve the starting material in a suitable solvent such as carbon tetrachloride (CCl₄) or the more environmentally benign acetonitrile.[5]
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Addition of Reagents: Add N-bromosuccinimide (NBS, 1.05 - 1.1 eq) and a catalytic amount of a radical initiator, such as AIBN (0.02 - 0.1 eq).
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Reaction: Heat the mixture to reflux with vigorous stirring. The reaction can be initiated by shining a lamp on the flask. The reaction progress is monitored by observing the consumption of the dense NBS, which is converted into succinimide, a less dense solid that will float to the surface upon completion.[4]
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Workup: Once the reaction is complete (as determined by TLC or the visual cue of floating succinimide), cool the mixture to room temperature, and then further in an ice bath.
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Isolation: Filter the solid succinimide byproduct and wash it with a small amount of cold solvent.
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Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure Ethyl 4-(bromomethyl)cinnamate.
Chemical Reactivity and Synthetic Applications
The synthetic utility of Ethyl 4-(bromomethyl)cinnamate stems from its nature as a bifunctional molecule. The benzylic bromide is a potent electrophile, making it an excellent substrate for Sₙ2 reactions.
Nucleophilic Substitution at the Benzylic Position:
The primary mode of reactivity is the displacement of the bromide by a wide range of nucleophiles. This reaction is highly efficient due to the formation of a resonance-stabilized benzylic carbocation-like transition state.
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Causality: The carbon of the -CH₂Br group is highly electrophilic due to the electron-withdrawing effect of the bromine atom. Nucleophiles, such as amines, thiols, alcohols, or carboxylates, readily attack this carbon, displacing the bromide ion, which is an excellent leaving group. This reaction forms a new carbon-nucleophile bond, effectively linking the cinnamate moiety to the nucleophilic molecule.
This reactivity is the cornerstone of its use as a linker in drug discovery. For example, it can be used to tether the cinnamate structure to a heterocyclic scaffold.
Caption: Key Sₙ2 reactivity pathways of Ethyl 4-(bromomethyl)cinnamate.
Application Highlight: Synthesis of Bioactive Molecules
A prime application of Ethyl 4-(bromomethyl)cinnamate is in the synthesis of cinnamamide derivatives investigated as potential 5α-reductase inhibitors.[1][7] 5α-reductase is an enzyme implicated in conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia. A published patent describes a general procedure where the compound is reacted with a thiol-containing heterocycle, demonstrating its utility as an alkylating agent in building complex drug candidates.
Experimental Protocol: S-Alkylation of a Heterocyclic Thiol
This protocol is adapted from a general procedure for the S-alkylation of a mercaptopyrimidine derivative.
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Setup: In a suitable reaction vessel, combine the thiol-containing nucleophile (e.g., 6-benzyl-4-hydroxy-2-mercaptopyrimidine, 1.0 eq) and an anhydrous base such as potassium carbonate (K₂CO₃, 1.2 eq) in a polar aprotic solvent like anhydrous dimethylformamide (DMF).
-
Reagent Addition: To this stirred suspension, add a solution of Ethyl 4-(bromomethyl)cinnamate (1.1 eq) in DMF.
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Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the starting material is consumed, as monitored by TLC.
-
Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired S-alkylated cinnamate derivative.
Predicted Spectroscopic Data
¹H NMR (Proton NMR)
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Ethyl Group: A triplet integrating to 3H around δ 1.3 ppm (–CH₃) and a quartet integrating to 2H around δ 4.2 ppm (–OCH₂–).
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Benzylic Protons: A sharp singlet integrating to 2H around δ 4.5 ppm (–CH₂Br). This signal is downfield due to the deshielding effect of the adjacent bromine atom and the aromatic ring.
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Vinyl Protons: Two doublets, each integrating to 1H. The proton alpha to the carbonyl (C=CH–CO) is expected around δ 6.4 ppm, and the proton beta to the carbonyl (Ar–CH=C) is expected further downfield around δ 7.7 ppm. They will exhibit a large coupling constant (J ≈ 16 Hz), characteristic of a trans (E)-alkene geometry.
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Aromatic Protons: Two doublets, each integrating to 2H, characteristic of a 1,4-disubstituted (para) benzene ring. They are expected in the range of δ 7.3-7.6 ppm.
¹³C NMR (Carbon NMR)
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Ethyl Group: Two signals are expected: one around δ 14 ppm (–CH₃) and another around δ 60 ppm (–OCH₂–).
-
Benzylic Carbon: A signal around δ 32-35 ppm for the –CH₂Br carbon.
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Alkene Carbons: Two signals, one around δ 118-120 ppm (alpha-carbon) and one around δ 143-145 ppm (beta-carbon).
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Aromatic Carbons: Four signals are expected due to symmetry: two for the protonated carbons and two for the quaternary carbons (C-1 and C-4). These will appear in the δ 125-140 ppm range.
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Carbonyl Carbon: A signal in the downfield region, around δ 166-167 ppm.
Safety and Handling
Ethyl 4-(bromomethyl)cinnamate should be handled with appropriate caution, as is standard for reactive alkylating agents.
-
Hazards: As a benzylic bromide, it is expected to be a lachrymator (tear-inducing) and a skin and respiratory tract irritant. It should be considered corrosive and harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.
Conclusion
Ethyl 4-(bromomethyl)cinnamate stands out as a highly valuable and versatile reagent. Its dual reactivity allows for the straightforward introduction of the biologically relevant cinnamate scaffold onto a wide variety of molecular frameworks. Its primary utility in Sₙ2 reactions makes it an essential tool for chemists engaged in lead optimization and the synthesis of complex target molecules, particularly in the development of novel therapeutics. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in a research and development setting.
References
- Google Patents. EP2349245B1 - Treatment of latent hiv-1 infections using auranofin or arsenic trioxide.
-
Wikipedia. Wohl–Ziegler bromination. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. [Link]
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Chem-Station International Edition. Wohl-Ziegler Bromination. [Link]
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Chemistry LibreTexts. Preparation of Amines. [Link]
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ResearchGate. Synthesis of cinnamamide derivatives. [Link]
-
YouTube. 1H NMR Spectrum of ethyl bromide (C2H5Br). [Link]
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Chemguide. interpreting C-13 NMR spectra. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Semantic Scholar. Design and synthesis of novel cinnamamide derivatives‐based lansiumamide B as potent fungicidal candidates. [Link]
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ResearchGate. Environmentally-Friendly Wohl—Ziegler Bromination: Ionic-Liquid Reaction and Solvent-Free Reaction. [Link]
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